N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide
Description
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide is a brominated acetamide derivative characterized by a benzyl group, a 1-cyclopropylethyl substituent, and a reactive bromine atom at the α-position of the acetamide backbone. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing spiro oxazolidinediones and imidazolidine-based inhibitors . Its structural uniqueness lies in the cyclopropylethyl group, which enhances steric and electronic properties, and the bromine atom, which facilitates nucleophilic substitution reactions for further functionalization .
Properties
IUPAC Name |
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIRTYWOCDNRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Acetamide Core
The synthesis begins with the preparation of the acetamide backbone. Acetic anhydride is reacted with 1-cyclopropylethylamine in anhydrous dichloromethane under nitrogen atmosphere, yielding N-(1-cyclopropylethyl)acetamide (60–75% yield). The reaction is typically catalyzed by 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity.
Reaction conditions :
- Temperature: 0–5°C (prevents exothermic side reactions).
- Solvent: Anhydrous CH₂Cl₂ or THF.
- Workup: Aqueous NaHCO₃ wash followed by rotary evaporation.
Bromination at the α-Position
Alternative Synthetic Routes and Methodological Variations
One-Pot Tandem Synthesis
Recent advancements enable a tandem approach combining amidation, bromination, and benzylation in a single reactor. This method employs Pd(OAc)₂ as a catalyst for sequential C–N and C–Br bond formation, reducing purification steps.
Advantages :
- Reduced reaction time (8 hours total).
- Higher overall yield (82%).
- Minimized handling of hazardous intermediates.
Enzymatic Catalysis
Lipase-mediated acetylation and bromination have been explored for eco-friendly synthesis. Candida antarctica lipase B (CAL-B) facilitates regioselective bromination at the α-position in aqueous media, though yields remain moderate (50–60%).
Industrial-Scale Production and Process Optimization
Large-scale manufacturing prioritizes cost efficiency and safety. Continuous flow reactors replace batch processes, with the following optimizations:
Flow Chemistry Protocol
- Reactor setup : Two in-series microreactors for amidation and bromination.
- Residence time : 30 minutes per step.
- Output : 5 kg/hour with ≥95% purity (HPLC).
Waste Mitigation Strategies
- Bromine recovery via distillation from reaction quenches.
- Solvent recycling using thin-film evaporation.
Analytical Characterization and Quality Control
Critical analytical data for verifying synthetic success include:
Challenges and Troubleshooting
Common issues during synthesis and their resolutions:
Problem : Low bromination efficiency.
Solution : Use freshly distilled NBS and degas solvents to eliminate moisture.
Problem : Racemization at the cyclopropylethyl chiral center.
Solution : Perform reactions at subambient temperatures (–20°C) and avoid prolonged basic conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamide moiety to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include oxo derivatives and carboxylic acids.
Reduction: Products include primary amines and secondary amines.
Scientific Research Applications
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and cyclopropylethyl groups contribute to its overall stability and lipophilicity, enhancing its ability to penetrate biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide with derivatives synthesized via modifications at the bromine position or alterations in the heterocyclic core:
Biological Activity
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide is a compound of interest due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into its synthesis, biological mechanisms, and research findings related to its activity.
The synthesis of this compound typically involves several key steps:
- Formation of the Acetamide Backbone : This is achieved by reacting acetic anhydride with an appropriate amine.
- Bromination : The introduction of the bromine atom is performed using bromine or N-bromosuccinimide (NBS).
- Benzyl Group Attachment : The benzyl group is added through nucleophilic substitution, where benzyl chloride reacts with the intermediate compound.
This compound's structure allows it to engage in various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, which can influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism behind this activity may involve the formation of covalent bonds with nucleophilic sites on bacterial proteins, leading to inhibition of essential enzymatic functions.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
| Cancer Cell Line | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MDA-MB-231 | 5.0 | 20 |
| A549 | 7.5 | 15 |
The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, demonstrating its potential as an anticancer agent.
- Another research effort focused on its antifungal properties, revealing that it effectively inhibited the growth of Candida species at low concentrations, further supporting its broad-spectrum antimicrobial potential .
Q & A
What are the common synthetic routes for N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide, and how are key intermediates characterized?
Basic Research Focus
The synthesis typically involves multi-step reactions, including amide coupling and halogenation . For example:
- Step 1 : Condensation of N-benzyl-N-(1-cyclopropylethyl)amine with bromoacetyl bromide in dichloromethane under inert conditions (N₂ atmosphere).
- Step 2 : Purification via column chromatography (e.g., ethyl acetate/petroleum ether) to isolate the product.
Characterization : - NMR : Key signals include δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 4.3–4.5 ppm (acetamide CH₂-Br), and aromatic protons at δ 7.2–7.4 ppm .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) confirms the molecular weight.
Reference Methods : Similar protocols are validated for bromoacetamide derivatives in palladium-catalyzed cross-coupling reactions .
How can researchers resolve contradictions in crystallographic data for bromoacetamide derivatives?
Advanced Research Focus
Discrepancies in crystallographic data (e.g., bond angles, torsion angles) arise from dynamic disorder or solvent interactions . Methodological solutions include:
- High-Resolution Data Collection : Use synchrotron radiation to improve data quality.
- Refinement Software : SHELXL (via the SHELX system) allows robust handling of disorder by partitioning atoms into multiple sites .
- Validation Tools : CheckCIF/PLATON to identify geometric outliers and refine thermal parameters.
Example : In N-(5-bromo-2-chlorobenzyl) derivatives, SHELXL resolved cyclopropyl ring disorder by refining occupancy factors .
What reaction conditions optimize the substitution of the bromine atom in N-benzyl-2-bromoacetamides?
Advanced Research Focus
The bromine atom is reactive in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . Optimization parameters include:
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.1 eq) | Increases coupling efficiency |
| Solvent | THF:H₂O (5:1) | Enhances solubility of reagents |
| Temperature | 80°C under N₂ | Accelerates reaction kinetics |
| Base | K₂CO₃ (2 eq) | Maintains pH for SNAr |
| Note : Competing hydrolysis of the acetamide group can occur at high temperatures; monitor via TLC/HPLC . |
How do substituents on the benzyl and cyclopropyl groups affect the compound’s bioactivity?
Advanced Research Focus
Substituents modulate lipophilicity and target binding :
- Benzyl Group : Electron-withdrawing groups (e.g., -Br, -Cl) enhance stability but reduce cell permeability.
- Cyclopropyl : Restricts conformational flexibility, improving selectivity for enzyme active sites .
Case Study : In N-(4-bromo-3-methylphenyl) analogs, bromine at the para position increased binding affinity to kinase targets by 30% compared to ortho substitution .
What analytical strategies distinguish between regioisomers in bromoacetamide synthesis?
Advanced Research Focus
Regioisomeric byproducts (e.g., bromine at alternative positions) are resolved via:
- 2D NMR : NOESY correlations identify spatial proximity of substituents.
- X-ray Crystallography : Definitive assignment of substitution patterns (e.g., in N-(5-bromo-2-chlorobenzyl) derivatives ).
- HPLC-MS : Reverse-phase chromatography (C18 column) separates isomers based on polarity differences .
How can researchers validate the biological activity of this compound against conflicting in vitro assays?
Advanced Research Focus
Address assay variability by:
- Dose-Response Curves : Confirm IC₅₀ consistency across replicates (e.g., enzyme inhibition assays ).
- Control Experiments : Use known inhibitors (e.g., JAK3 inhibitor IV) to benchmark activity .
- Orthogonal Assays : Combine fluorescence polarization (binding) and cellular viability assays (functional readout) .
Data Interpretation : Contradictions may arise from off-target effects; employ proteome-wide profiling to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
